molecular formula C14H11BrO2 B8013105 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Cat. No.: B8013105
M. Wt: 291.14 g/mol
InChI Key: MCDPTIQZDNEEGB-UHFFFAOYSA-N
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Description

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety.

Preparation Methods

The synthesis of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and selectivity, though specific industrial processes are not widely documented.

Chemical Reactions Analysis

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and bromonaphthalene moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(Naphthalen-1-YL)cyclopropane-1-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(7-Chloronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological behavior.

    1-(7-Methoxynaphthalen-1-YL)cyclopropane-1-carboxylic acid: Features a methoxy group, which can influence its solubility and reactivity.

The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions and may exhibit distinct biological activities compared to its analogs.

Properties

IUPAC Name

1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-10-5-4-9-2-1-3-12(11(9)8-10)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPTIQZDNEEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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